![molecular formula C17H16N2O3 B4626418 2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide
Übersicht
Beschreibung
2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Benzamides in Cancer Research
Radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have been explored for their potential in detecting melanoma metastases. The study by Maffioli et al. (1994) highlights the experimental use of radiolabeled benzamides for melanoma imaging, leveraging the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This suggests that benzamides and their derivatives could play a role in cancer diagnostics, particularly in imaging and identifying metastatic cancer cells Maffioli et al., 1994.
Metabolism and Disposition Studies
The metabolism and disposition of compounds similar to 2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide are critical for understanding their pharmacokinetics and potential therapeutic applications. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, by Renzulli et al. (2011) provides insights into the metabolic pathways, elimination, and potential side effects of benzamide derivatives. Such studies are essential for drug development and safety assessments Renzulli et al., 2011.
Neuropharmacological Applications
Benzamides and their derivatives have been investigated for their neuropharmacological properties, including effects on dopamine receptors, which are implicated in conditions such as Parkinson's disease and restless legs syndrome. Studies on compounds like pramipexole highlight the potential of benzamides in treating neurological disorders by modulating dopamine receptor activity Piercey et al., 1996.
Psychiatric and Psychotherapeutic Research
The psychoactive properties of compounds structurally related to benzamides, such as LSD, have been explored for their potential in psychotherapy, particularly for treating anxiety and mood disorders. Research on LSD's acute effects on emotional processing and social behavior provides a foundation for understanding how similar compounds could be used in psychotherapeutic settings Dolder et al., 2016.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(11-13)16(20)9-10-19-15-8-3-2-7-14(15)17(18)21/h2-11,19H,1H3,(H2,18,21)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMROFAIYWAWYKL-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CNC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1E)-3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.